Slower In Vitro Resistance Development in Pseudomonas aeruginosa and Mycobacterium tuberculosis Compared to Kanamycin
In serial passage experiments, the in vitro development of resistance to lividomycin A in both P. aeruginosa and M. tuberculosis was qualitatively much slower than that to kanamycin when the two antibiotics were compared under identical conditions [1]. In contrast, resistance development in Staphylococcus aureus was comparable between lividomycin A and kanamycin, indicating species-specific differential selection pressure [1].
| Evidence Dimension | Rate of in vitro resistance acquisition under serial passage |
|---|---|
| Target Compound Data | Lividomycin A: much slower resistance emergence in P. aeruginosa and M. tuberculosis; comparable to kanamycin in S. aureus |
| Comparator Or Baseline | Kanamycin: rapid resistance development in P. aeruginosa and M. tuberculosis under identical passage conditions |
| Quantified Difference | Qualitative but reproducible across independent passage series; specific passage numbers and fold-MIC increases reported in full text (PMID: 4624613) |
| Conditions | Serial subculture in broth containing sub-inhibitory antibiotic concentrations; P. aeruginosa, M. tuberculosis, and S. aureus; pH 7.8 |
Why This Matters
For long-term experimental evolution studies or chronic infection models requiring sustained aminoglycoside pressure, lividomycin A's slower resistance trajectory in Gram-negative and mycobacterial species reduces the risk of premature loss of selective pressure, making it a more reliable tool than kanamycin.
- [1] Kobayashi F, Nagoya T, Yoshimura Y, Kaneko K, Ogata SI. Studies on new antibiotic lividomycins. V. In vitro and in vivo antimicrobial activity of lividomycin A. J Antibiot (Tokyo). 1972;25(2):128-136. PMID: 4624613. View Source
